2,6-Dibromo-4-chloro-3-nitropyridine
Overview
Description
2,6-Dibromo-4-chloro-3-nitropyridine is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by bromine atoms, the hydrogen atom at position 4 is replaced by a chlorine atom, and the hydrogen atom at position 3 is replaced by a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2,6-dibromo-4-chloro-3-nitro- typically involves multi-step reactions starting from pyridine. One common method includes the bromination of pyridine at positions 2 and 6, followed by chlorination at position 4, and finally nitration at position 3. The reaction conditions often involve the use of bromine, chlorine, and nitric acid as reagents, with appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of pyridine, 2,6-dibromo-4-chloro-3-nitro- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-chloro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction: The major product is pyridine, 2,6-dibromo-4-chloro-3-amino-.
Oxidation: Oxidation products may include pyridine N-oxide derivatives.
Scientific Research Applications
2,6-Dibromo-4-chloro-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pyridine, 2,6-dibromo-4-chloro-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2,6-dibromo-4-chloro-: Lacks the nitro group at position 3.
Pyridine, 2,6-dibromo-3-nitro-: Lacks the chlorine atom at position 4.
Pyridine, 4-chloro-3-nitro-: Lacks the bromine atoms at positions 2 and 6.
Uniqueness
2,6-Dibromo-4-chloro-3-nitropyridine is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-dibromo-4-chloro-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2ClN2O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXWPXAALPTEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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